4-(Chloromethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWSPHRKUSDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations in the Preparation of 4 Chloromethyl 1h Pyrazole
Established Synthetic Routes for the Pyrazole (B372694) Core Precursors
The formation of the pyrazole ring is a fundamental step, and several classical and modern methods are employed to generate pyrazole precursors that are amenable to subsequent functionalization.
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Derivatives
A primary and widely utilized method for synthesizing the pyrazole ring involves the cyclocondensation reaction between a hydrazine (B178648) derivative and an α,β-unsaturated carbonyl compound. mdpi.comnih.gov This reaction serves as a cornerstone in pyrazole chemistry. The reaction of α,β-unsaturated ketones with hydrazine derivatives can lead to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov The use of ambient atmosphere or oxidizing agents like DDQ can facilitate this aromatization. beilstein-journals.org
Alternatively, if the hydrazine contains a suitable leaving group, such as a tosyl group in tosylhydrazine, elimination occurs directly to yield the aromatic pyrazole. beilstein-journals.org Similarly, when the β-position of the α,β-unsaturated carbonyl compound bears a heteroatom, aromatization is driven by elimination under redox-neutral conditions. beilstein-journals.org The regioselectivity of this reaction, particularly with unsymmetrical carbonyl compounds, can often be influenced by steric factors. beilstein-journals.org
| Reactant A | Reactant B | Key Features |
| Hydrazine/Hydrazine Derivatives | α,β-Unsaturated Carbonyl Compounds | Forms pyrazoline intermediate, subsequent oxidation yields pyrazole. nih.govbeilstein-journals.org |
| Tosylhydrazine | α,β-Unsaturated Carbonyl Compounds | Direct formation of aromatic pyrazole via elimination of the tosyl group. beilstein-journals.org |
| Hydrazine | α,β-Unsaturated Carbonyl with β-Heteroatom | Aromatization via elimination under redox-neutral conditions. beilstein-journals.org |
Vilsmeier-Haack Cyclization Approaches to Pyrazole Carbaldehydes as Precursors
The Vilsmeier-Haack reaction is a powerful tool for the formylation of various aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes which are key precursors to 4-(chloromethyl)-1H-pyrazole. nih.govmdpi.comijpcbs.com This reaction typically employs a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphoryl halide such as phosphoryl chloride (POCl₃). ijpcbs.comresearchgate.net
The cyclization of hydrazones using the Vilsmeier-Haack reagent provides an efficient route to 1H-pyrazole-4-carbaldehydes. nih.govresearchgate.net For instance, the reaction of acetophenone (B1666503) phenylhydrazones with the Vilsmeier reagent leads to the formation of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes. researchgate.net The reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, are crucial for achieving good yields. nih.gov It is also noted that the use of anhydrous DMF is essential for the successful synthesis of 1H-pyrazole-4-carbaldehydes via this method. nih.gov
| Starting Material | Reagents | Product |
| Hydrazones | Vilsmeier Reagent (POCl₃/DMF) | 1H-Pyrazole-4-carbaldehydes |
| Phenylhydrazones of Acetophenones | Vilsmeier Reagent (POCl₃/DMF) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes mdpi.com |
One-Pot Synthesis Strategies Utilizing β-Formyl Enamides
One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A notable one-pot procedure for pyrazole synthesis involves the reaction of β-formyl enamides with hydroxylamine (B1172632) hydrochloride. thieme-connect.comuni.lu This reaction is often catalyzed by an acidic medium, with potassium dihydrogen phosphate (B84403) being an effective catalyst. uni.lujetir.orgijcps.com This method has been successfully applied to a range of β-formyl enamides, including those derived from steroidal, aliphatic, cyclic, and aromatic aldehydes, demonstrating its versatility. thieme-connect.com This approach streamlines the synthesis by avoiding the isolation of intermediates, leading to high-yielding production of pyrazoles. uni.lu
Specific Chloromethylation Procedures at the 4-Position
Once the pyrazole core is established, the next critical step is the introduction of the chloromethyl group at the 4-position. This can be accomplished through direct chlorination or by converting a pre-existing functional group.
Chlorination of Substituted 1H-Pyrazoles with Sulfuryl Chloride Reagents
Direct chlorination at the 4-position of the pyrazole ring can be achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂). This method is particularly effective for introducing a chlorine atom onto the pyrazole ring. For instance, the reaction of 1-phenylpyrazolones with sulfuryl chloride can result in chlorination at the C4 position of the pyrazole. beilstein-journals.orgd-nb.info However, it is important to control the reaction conditions to avoid undesired side reactions, such as chlorination on other parts of the molecule, for example, on a phenyl substituent. beilstein-journals.orgd-nb.info
Conversion of Hydroxymethyl Precursors via Halogenating Agents
A common and reliable method for introducing the chloromethyl group is through the conversion of a 4-(hydroxymethyl)-1H-pyrazole precursor. This two-step approach involves first synthesizing the hydroxymethyl derivative, which is then converted to the chloromethyl compound using a suitable halogenating agent.
The reduction of a 4-formylpyrazole, obtained via methods like the Vilsmeier-Haack reaction, yields the corresponding 4-(hydroxymethyl)pyrazole. This alcohol can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) to afford the desired this compound. google.com The reactivity of the hydroxyl group towards the halogenating agent allows for a clean and efficient conversion. This method is advantageous as it allows for the purification of the intermediate alcohol, potentially leading to a purer final product. A plausible mechanism involves the formation of a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion.
Another approach involves the direct chloromethylation of the pyrazole ring, although this is less commonly reported for the specific synthesis of this compound itself. cdnsciencepub.com However, related transformations, such as the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole from 1-methyl-1H-pyrazole using a chloromethylating agent, have been documented.
The synthesis of various substituted this compound derivatives has been reported, highlighting the utility of this functional group as a reactive handle for further synthetic transformations. For example, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole can be prepared and subsequently reacted with nucleophiles like imidazole (B134444). acs.org Similarly, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a key intermediate in the synthesis of novel herbicides. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of this compound hinges on carefully controlled reaction parameters. Key methodologies include the direct chlorination of a 4-methyl-1H-pyrazole precursor and the multi-step sequence involving a Vilsmeier-Haack formylation followed by reduction and chlorination.
| Synthetic Step | Parameter | Sub-Optimal Condition | Optimized Condition | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Side-Chain Chlorination | SO₂Cl₂:Substrate Ratio | High Excess (>1.5:1) | ~1.2:1 | Minimizes over-chlorination, increasing selectivity. | |
| Solvent | Polar Solvents | Dichloroethane | Suppresses radical side reactions. | ||
| Vilsmeier-Haack Formylation | Temperature | 70°C | 120°C | Reaction proceeds to completion; no product at lower temperatures. | arkat-usa.org |
| POCl₃ Excess | 2-fold | 2-fold | Yield increased from 32% to 55%. | arkat-usa.org | |
| DMF Excess | 2-fold | 5-fold |
Alternative and Emerging Synthetic Pathways for Analogous Structures
Beyond established routes, research into alternative and emerging synthetic pathways provides access to a wider array of functionalized pyrazoles, including analogues of this compound. These methods often leverage halogenated intermediates or novel catalytic systems to achieve functionalization.
Derivatization from Halogenated Pyrazole Intermediates
Halogenated pyrazoles are exceptionally versatile intermediates in organic synthesis. researchgate.netmdpi.com The presence of a halogen atom can serve as a handle for further functionalization through cross-coupling reactions or can act as a blocking group to direct subsequent reactions to other positions on the pyrazole ring with high regioselectivity. academie-sciences.fr
For instance, the synthesis of fully functionalized pyrazoles can be achieved through the chemoselective halogenation of stable precursors like pyrazole 5-trifluoroborates. mdpi.com In a different approach, a halogen atom at the C4 position, such as a bromo or chloro group, can be used as a removable blocking group. This strategy allows for palladium-catalyzed C-H arylation to occur selectively at the C5 position. Once the C5 position is functionalized, the C4-halogen can be removed, providing a route to specifically substituted pyrazoles that would be difficult to obtain otherwise. academie-sciences.fr
Furthermore, complex heterocyclic systems incorporating a chloromethyl group can be constructed from pyrazole precursors bearing a halogenated side chain. One such example is the synthesis of 6-[(formyloxy)methyl]-1H-pyrazolo[3,4-d]pyrimidines from 5-(2-chloroacetylamino)pyrazoles. rsc.org A proposed key intermediate in this multi-step tandem reaction is a 6-(chloromethyl)pyrazolo[3,4-d]pyrimidine derivative, highlighting how a halogenated acylamino side chain on the pyrazole ring facilitates the construction of a fused, functionalized pyrimidine (B1678525) ring system. rsc.org
Catalytic Approaches in C-Cl Bond Formation at the Pyrazole Ring
The direct, catalytic formation of C-Cl bonds on the pyrazole core represents an emerging area of synthetic chemistry. While traditional methods often rely on stoichiometric and sometimes harsh reagents, modern catalytic approaches offer milder conditions and improved efficiency.
Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for the C-H functionalization of pyrazoles, though most examples focus on C-C, C-N, or C-O bond formation. researchgate.netencyclopedia.pub For example, copper-catalyzed methods have been developed for the direct acyloxylation of the pyrazole ring at the C4 position, combining ring formation and functionalization in a single step under mild conditions. rsc.org Although this forms a C-O bond, it exemplifies the potential of using transition-metal catalysts to achieve regioselective C-H functionalization on the pyrazole skeleton.
More directly relevant to C-Cl bond formation is the development of electrochemical methods. An electrochemical, three-component synthesis has been reported for producing 4-halo-functionalized pyrazoles. This method proceeds under mild, transition-metal-free conditions and involves the rapid cyclization of an enaminone with hydrazine, followed by the selective addition of an electrochemically generated chlorine or bromine radical to the C4 position. rsc.org This strategy represents a significant advance, providing a green and efficient route to halogenated pyrazoles, which are precursors to compounds like this compound. Such catalytic and electrochemical strategies are at the forefront of pyrazole synthesis, promising more sustainable and versatile routes to these important heterocyclic compounds.
Chemical Reactivity and Transformational Pathways of 4 Chloromethyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom on the methyl group at the 4-position of the pyrazole (B372694) ring is a good leaving group, making the compound an excellent substrate for nucleophilic substitution (SN) reactions. This allows for the straightforward introduction of a wide range of functional groups onto the pyrazole scaffold. smolecule.comsmolecule.comsmolecule.com
Nitrogen nucleophiles react efficiently with 4-(chloromethyl)-1H-pyrazole derivatives to form new carbon-nitrogen bonds, yielding substituted aminomethyl-, azidomethyl-, or other azolylmethyl-pyrazoles.
Amines: Primary and secondary amines can displace the chloride to yield the corresponding 4-(aminomethyl)-1H-pyrazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. For instance, the reaction of 4-(chloromethyl)-2-phenyloxazole with various amines, after a deprotection step, yields aminomethyl derivatives. d-nb.info
Azides: The azido (B1232118) group can be introduced by reacting this compound with an azide (B81097) salt, such as sodium azide. smolecule.com This reaction provides 4-(azidomethyl)-1H-pyrazole derivatives, which are valuable intermediates for synthesizing triazoles via "click chemistry" or for reduction to primary amines. umtm.cznih.gov For example, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole has been synthesized from the corresponding alcohol, a closely related precursor to the chloride. umtm.cznih.gov
Imidazoles and Triazoles: Heterocyclic amines like imidazole (B134444) and 1,2,4-triazole (B32235) serve as effective nucleophiles. The reaction of substituted 4-(chloromethyl)-1H-pyrazoles with imidazole or 1,2,4-triazole, typically in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or DMF, affords the corresponding N-alkylated products. acs.orgnih.gov These reactions proceed by refluxing the mixture to ensure completion. acs.orgnih.gov For example, various 4-((1H-imidazol-1-yl)methyl) and 4-((1H-1,2,4-triazol-1-yl)methyl) pyrazole derivatives have been synthesized using this method. acs.orgnih.gov
| Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Imidazole | K₂CO₃, Acetonitrile, 70°C, overnight | 4-((1H-Imidazol-1-yl)methyl)-1H-pyrazole | acs.orgnih.gov |
| 1,2,4-Triazole | K₂CO₃, Acetonitrile, 70°C, overnight | 4-((1H-1,2,4-Triazol-1-yl)methyl)-1H-pyrazole | acs.orgnih.gov |
| Sodium Azide | Polar solvent (e.g., DMF) | 4-(Azidomethyl)-1H-pyrazole | smolecule.com |
| Potassium Phthalimide | DMF, 80°C, 5h; then Hydrazine (B178648) hydrate, EtOH, reflux | 4-(Aminomethyl)-1H-pyrazole (via Gabriel synthesis) | d-nb.info |
Oxygen-based nucleophiles, particularly alkoxides derived from alcohols, react with this compound to form ethers. smolecule.com The reaction is typically performed under basic conditions, where an alcohol is deprotonated by a base like sodium ethoxide to form the more nucleophilic alkoxide ion, which then displaces the chloride. cdnsciencepub.com This pathway is a standard method for creating 4-(alkoxymethyl)-1H-pyrazole derivatives. For instance, substituted phenols can be reacted with pyrazole aldehydes under alkaline conditions to form ether linkages. nih.gov
| Nucleophile | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Alkoxide (from Alcohol) | Base (e.g., NaH, NaOEt), Solvent (e.g., THF, EtOH) | 4-(Alkoxymethyl)-1H-pyrazole | smolecule.comcdnsciencepub.com |
| Phenoxide (from Phenol) | Base (e.g., KOH), DMF, 50-110°C | 4-(Phenoxymethyl)-1H-pyrazole | nih.gov |
Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). smolecule.com The reaction is often carried out by treating a thiol with a base to generate the thiolate anion, which then attacks the electrophilic carbon of the chloromethyl group. cdnsciencepub.com An alternative, thiol-free method involves using potassium xanthate (ROCS₂K) which, upon heating with the chloromethyl compound in a solvent like DMSO, yields the corresponding thioether. mdpi.com
| Nucleophile/Reagent | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Thiolate (from Thiol) | Base (e.g., NaOEt), EtOH, 0°C | 4-(Thioether)-1H-pyrazole | cdnsciencepub.com |
| Potassium Xanthate (EtOCS₂K) | DMSO, 100°C, 1h | 4-((Ethylthio)methyl)-1H-pyrazole | mdpi.com |
| Substituted Thiophenols | K₂CO₃, DMF, 55-110°C | 4-((Arylthio)methyl)-1H-pyrazole | nih.gov |
Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)
Oxidation and Reduction Processes Involving the Chloromethyl Group
The chloromethyl group can be transformed into other functional groups, notably aldehydes and carboxylic acids, through oxidation processes. These transformations typically involve intermediate steps, as direct oxidation of the chloromethyl group can be challenging.
The conversion of a this compound to a 4-formyl-1H-pyrazole (a pyrazole-4-carbaldehyde) is a key transformation. A common route involves first converting the chloromethyl compound to the corresponding alcohol, (1H-pyrazol-4-yl)methanol, via hydrolysis. This primary alcohol can then be selectively oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane. Over-oxidation to the carboxylic acid is avoided under these anhydrous conditions. Another important route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which formylates the pyrazole ring directly using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). umich.edu
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| (1H-Pyrazol-4-yl)methanol | Pyridinium Chlorochromate (PCC), Dichloromethane, 0-25°C | 4-Formyl-1H-pyrazole | |
| 1H-Pyrazole | POCl₃, DMF, reflux | 4-Formyl-1H-pyrazole | umich.edu |
The synthesis of 1H-pyrazole-4-carboxylic acid from the 4-chloromethyl precursor generally proceeds through the oxidation of an intermediate. The 4-(chloromethyl) group can first be hydrolyzed to the 4-hydroxymethyl group. This primary alcohol is then oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic or aqueous medium under reflux. Alternatively, the intermediate 4-formyl-1H-pyrazole can be oxidized to the carboxylic acid. This two-step approach (chloride → alcohol → acid or chloride → aldehyde → acid) is a common and effective strategy.
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| (1H-Pyrazol-4-yl)methanol | KMnO₄ (aqueous), Acidic medium, reflux | 1H-Pyrazole-4-carboxylic acid | |
| 4-Formyl-1H-pyrazole | Strong oxidizing agent (e.g., KMnO₄) | 1H-Pyrazole-4-carboxylic acid |
Reduction to Methyl (Alkyl) Derivatives
The chloromethyl group at the C4 position of the pyrazole ring is a reactive functional group that can be readily transformed. One fundamental transformation is its reduction to the corresponding 4-methyl-1H-pyrazole. This conversion from a chloromethyl to a methyl group is a common synthetic step to introduce a simple alkyl substituent. The reduction can be achieved using standard reducing agents capable of cleaving the carbon-chlorine bond and replacing it with a carbon-hydrogen bond.
Research on related substituted pyrazoles indicates that this reduction is typically accomplished using hydride reagents. For instance, compounds such as 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com While sodium borohydride is a milder reagent generally used for reducing aldehydes and ketones, its application for the reduction of alkyl halides can be effective under specific conditions. smolecule.comnumberanalytics.com Lithium aluminum hydride, a more powerful reducing agent, is also effective for this transformation. smolecule.com Catalytic hydrogenation is another established method for the reduction of benzylic halides, which are structurally similar to the chloromethyl group on the pyrazole ring.
The general reaction scheme involves the treatment of this compound with a suitable reducing agent in an appropriate solvent system. The choice of reagent and conditions would depend on the presence of other functional groups in the molecule to ensure chemoselectivity. This reduction is a key step for creating the 4-methyl-1H-pyrazole core, a structural motif present in various biologically active compounds.
Cross-Coupling Reactions and Advanced Functionalization
The this compound scaffold serves as a versatile building block for more complex molecules through various cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized pyrazoles for applications in medicinal chemistry and agrochemicals. acs.org
Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the advanced functionalization of heterocyclic compounds. rsc.org In the context of this compound, functionalization can be achieved either by direct coupling involving the chloromethyl group or by coupling at other positions on the pyrazole ring.
While the C(sp²)-Cl bond is a common handle for cross-coupling, the C(sp³)-Cl bond of the chloromethyl group can also participate in certain palladium-catalyzed reactions. For example, carbonylative Sonogashira coupling of benzyl (B1604629) chlorides with terminal alkynes has been reported, demonstrating a direct C-C bond formation at a chloromethyl group. acs.org Similarly, palladium-catalyzed Suzuki-Miyaura couplings have been shown to work at the bromomethyl site of the analogous 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole, suggesting that the chloromethyl group could serve as a coupling partner under appropriate conditions. vulcanchem.com
However, a more common and often more efficient strategy involves the pre-functionalization of the pyrazole ring with a halogen at the C3 or C5 position, followed by a standard cross-coupling reaction. For instance, electrophilic halogenation of a 4-substituted pyrazole can introduce a bromine atom at the C5 position. This C5-bromo derivative can then readily participate in a variety of palladium-catalyzed reactions.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for functionalizing the this compound scaffold, based on reactions reported for closely related pyrazole derivatives.
| Reaction Type | Coupling Partners | Catalyst/Conditions (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(Chloromethyl)-5-aryl-1H-pyrazole | rsc.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Chloromethyl)-5-alkynyl-1H-pyrazole | organic-chemistry.org |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-(Chloromethyl)-5-vinyl-1H-pyrazole | smolecule.comnumberanalytics.com |
| Carbonylative Coupling | Terminal alkyne, CO | Pd(0) catalyst | 1-(4-(Chloromethyl)-1H-pyrazol-5-yl)-2-alkyn-1-one | acs.org |
This table is illustrative of potential reactions based on the reactivity of similar pyrazole structures. The chloromethyl group is assumed to be at the C4 position, and coupling occurs at a pre-halogenated C5 position, or directly in the case of carbonylative coupling.
Other Metal-Mediated Transformations
Beyond palladium, other transition metals such as copper, iron, and rhodium are instrumental in mediating unique transformations for pyrazole functionalization. These metals often offer different reactivity profiles and can catalyze reactions that are challenging for palladium systems.
Copper-catalyzed reactions are particularly notable for C-N and C-C bond formations. Ullmann-type couplings and modern variations are widely used for N-arylation of pyrazoles. mdpi.com More advanced copper-catalyzed methods enable the direct cross-coupling of N-H azoles with substrates bearing benzylic C-H bonds, a reaction of significant interest in medicinal chemistry. nih.gov Copper is also a key co-catalyst in Sonogashira reactions and can catalyze similar couplings in the absence of palladium under certain conditions. researchgate.netrsc.org
Iron-catalyzed reactions provide a cost-effective and environmentally benign alternative for certain transformations. For example, the reduction of nitro groups on a pyrazole ring to form pyrazole-diamines can be efficiently achieved using an iron catalyst with hydrazine hydrate. rsc.org
Rhodium catalysts have been employed for novel cascade reactions to construct complex pyrazole-containing systems. These methods can involve one-pot pyrazole formation and subsequent annulation reactions from simple precursors.
These alternative metal-mediated transformations expand the synthetic toolbox for modifying this compound, allowing for diverse and complex molecular architectures to be constructed.
Electrophilic and Radical Reactions of the Pyrazole Ring System
The pyrazole ring is an aromatic system, and its reactivity towards electrophiles and radicals is influenced by the substituent at the C4 position. The chloromethyl group is generally considered to be weakly electron-withdrawing, which affects the regioselectivity of these reactions.
In unsubstituted pyrazole, electrophilic aromatic substitution occurs preferentially at the C4 position due to its higher electron density. mdpi.comencyclopedia.pub Since this position is blocked in this compound, electrophilic attack is directed to the C3 or C5 positions. Studies on analogous 4-substituted pyrazoles, such as 4-(fluoromethyl)-1H-pyrazole, show that electrophilic substitution indeed occurs at the other ring carbons. For example, nitration with nitric acid and sulfuric acid predominantly yields the 3-nitro derivative. Similarly, electrophilic halogenation using N-bromosuccinimide (NBS) results in the selective bromination of the C5 position.
Radical reactions can occur at either the pyrazole ring or the chloromethyl substituent. The benzylic-like hydrogens on the chloromethyl group are susceptible to radical abstraction. However, radical reactions involving the pyrazole ring itself are also known. For instance, the synthesis of bromomethyl pyrazoles can be achieved via radical bromination of a methyl group using NBS and a radical initiator like azobisisobutyronitrile (AIBN), highlighting the reactivity of substituents at the C4 position. vulcanchem.com Furthermore, radical functionalization of the pyrazole ring can be achieved using reagents like Selectfluor®, which can act as a source for radical fluorination through a single-electron-transfer (SET) mechanism. organic-chemistry.org
The outcomes of these reactions provide pathways to further functionalize the this compound core, introducing nitro, halogen, or other groups that can be used in subsequent synthetic manipulations.
| Reaction Type | Reagent(s) | Position of Substitution | Product Example | Reference |
| Nitration | HNO₃ / H₂SO₄ | C3 (or C5) | 4-(Chloromethyl)-3-nitro-1H-pyrazole | |
| Halogenation | N-Bromosuccinimide (NBS) | C5 (or C3) | 5-Bromo-4-(chloromethyl)-1H-pyrazole | |
| Radical Bromination | NBS / AIBN | C4-substituent | (Not directly applicable, but shows C4-substituent reactivity) | vulcanchem.com |
This table illustrates the expected regioselectivity based on studies of closely related 4-substituted pyrazoles.
Strategic Applications in the Synthesis of Complex Pyrazole Containing Molecules
Building Blocks for Fused Heterocyclic Ring Systems
The ability of 4-(chloromethyl)-1H-pyrazole to act as a precursor for fused heterocyclic systems is a cornerstone of its utility in organic synthesis. The chloromethyl group can participate in cyclization reactions, leading to the formation of intricate molecular architectures with significant biological and chemical potential.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have garnered considerable attention due to their structural similarity to purines, which allows them to interact with various biological targets. This has led to their investigation for a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com
A key synthetic strategy involves the use of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines as intermediates. mdpi.com For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized in a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net This intermediate, possessing two reactive chlorine atoms, opens up avenues for the synthesis of various disubstituted 1H-pyrazolo[3,4-d]pyrimidines. mdpi.commdpi.com
The reactivity of these intermediates allows for selective substitution. For example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) can selectively yield the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com This selectivity is crucial for building a library of functionally diverse pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net
Another approach involves the chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide to yield 6-chloromethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one. scispace.com The chlorine atom in this compound can then undergo nucleophilic substitution with various amines, further expanding the accessible chemical space. scispace.com
| Starting Material | Reagents | Product | Reference |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 1. Chloroacetyl chloride 2. POCl₃ | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | mdpi.comresearchgate.net |
| 3-Amino-2-phenylpyrazole-4-carboxamide | Chloroacetyl chloride | 6-chloromethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one | scispace.com |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |
Construction of Pyrazolo[4,3-c]quinolines and Related Condensed Systems
The synthesis of pyrazolo[4,3-c]quinolines and other condensed systems often utilizes pyrazole-4-carbaldehydes, which can be derived from this compound. For example, reduction of a pyrazole-4-carbaldehyde can yield the corresponding alcohol, which is then converted to the chloromethyl derivative using thionyl chloride. semanticscholar.org This derivative serves as a key intermediate for further transformations.
One documented synthesis involves the reaction of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which upon reduction and subsequent reaction with thionyl chloride, affords 4-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole. semanticscholar.org This intermediate can then be converted to an amine and subsequently used to construct the quinoline (B57606) ring system, leading to the formation of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones. semanticscholar.org
Furthermore, pyrazole-based arylamines can react with aldehydes, such as ferrocenecarboxaldehyde, in an acid-catalyzed Pictet-Spengler reaction to form pyrazolo[4,3-c]quinoline rings. researchgate.net This method allows for the introduction of diverse substituents, including organometallic moieties like ferrocene. researchgate.net
| Precursor | Reaction Type | Fused System | Reference |
| 4-(Chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole | Multistep synthesis | 2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones | semanticscholar.org |
| Pyrazole-based arylamine and ferrocenecarboxaldehyde | Pictet-Spengler reaction | Ferrocenyl-substituted pyrazolo[4,3-c]quinolines | researchgate.net |
Formation of Other Annulated Pyrazole (B372694) Scaffolds
The versatility of pyrazole derivatives as building blocks extends to a wide range of other annulated (fused-ring) systems. frontiersin.org The functional groups on the pyrazole ring, often introduced via precursors like this compound, dictate the type of fused ring that can be formed. mdpi.com For instance, 5-aminopyrazoles are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com
The Vilsmeier-Haack reaction on pyrazoles can introduce a formyl group, which is a versatile handle for constructing fused rings. arkat-usa.orgmdpi.com While not a direct use of this compound, the resulting 4-formylpyrazoles are synthetically equivalent in many subsequent ring-forming reactions. These formylpyrazoles can be used to synthesize pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and other complex heterocyclic systems. semanticscholar.org
Precursors for Substituted Pyrazole Derivatives with Tuned Properties
Beyond serving as a scaffold for fused rings, this compound is an excellent starting material for synthesizing substituted pyrazoles. The chloromethyl group can be readily converted to other functional groups, allowing for the fine-tuning of the molecule's electronic and steric properties.
Introduction of Fluorinated Substituents
The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery. nih.gov this compound can be a precursor to pyrazoles that are subsequently fluorinated.
One common method for introducing fluorine is through electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comorganic-chemistry.org While this reagent itself contains a chloromethyl group, it is used to fluorinate existing pyrazole rings. For example, 1H-pyrazoles can be fluorinated at the 4-position. mdpi.com The synthesis of 4-(fluoromethyl)-1H-pyrazole derivatives has also been reported, where the fluoromethyl group enhances biological activity and solubility.
| Pyrazole Derivative | Fluorinating Agent/Method | Product | Key Feature | Reference |
| 1H-pyrazole | Selectfluor® | 4-Fluoro-1H-pyrazole | Introduction of a fluorine atom | mdpi.com |
| Pyrazole derivative | Cyclization of fluorinated hydrazines with diketones | 4-(Fluoromethyl)-1H-pyrazole | Enhanced lipophilicity and potential for PET imaging |
Preparation of Extended Aromatic and Heteroaromatic Systems
The chloromethyl group of this compound is a reactive handle for extending the aromatic system of the pyrazole core. This is achieved by reacting it with various nucleophiles, including other aromatic and heteroaromatic rings.
For instance, 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole can be reacted with imidazole (B134444) or triazole in the presence of a base like potassium carbonate to form extended heteroaromatic systems. acs.org This reaction involves the nucleophilic substitution of the chloride by the nitrogen of the imidazole or triazole ring. acs.org These extended systems have been investigated for their potential as inhibitors of cytochrome P450 enzymes. acs.org
Similarly, 4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one has been used as an intermediate to synthesize conjugates with benzimidazole, another important pharmacophore. researchgate.net The synthesis involves the reaction of the chloromethyl group with the thiol group of 2-mercaptobenzimidazole (B194830) derivatives. researchgate.net
| Starting Pyrazole | Reactant | Product | Application/Significance | Reference |
| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole | Cytochrome P450 inhibition | acs.org |
| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | Triazole | 4-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole | Cytochrome P450 inhibition | acs.org |
| 3-(4-(Chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | 2-Mercaptobenzimidazole | 3-(4-((1H-Benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Pharmacophoric motif conjugates | researchgate.net |
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy in modern drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. fortunepublish.com This approach significantly accelerates the identification of compounds with desired biological or material properties. fortunepublish.com Within this paradigm, the selection of appropriate building blocks is critical. An ideal building block possesses a stable core scaffold, which is often a known pharmacophore, and one or more reactive functional groups that allow for the systematic introduction of structural diversity.
The compound this compound and its substituted analogues are exemplary building blocks for combinatorial library synthesis. The pyrazole ring itself is a privileged scaffold, found in numerous biologically active compounds and marketed drugs. lifechemicals.comnih.gov The strategic placement of a chloromethyl group at the 4-position provides a versatile and reactive electrophilic handle. This chloromethyl moiety is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of a vast array of chemical fragments.
The primary utility of this compound in library synthesis lies in its ability to react with a wide range of nucleophiles in a predictable and efficient manner. This facilitates a technique known as parallel synthesis, where the same core scaffold is reacted with a library of different reactants in separate reaction vessels to produce a library of final products. For instance, a series of diarylpyrazole derivatives has been synthesized by reacting a 4-chloromethyl pyrazole precursor with various nucleophiles like imidazole and 1,2,4-triazole (B32235). nih.gov
The general synthetic scheme involves the S_N2 reaction where a nucleophile (Nu-H) displaces the chloride from the 4-(chloromethyl)pyrazole core. This reaction is often facilitated by a weak base to deprotonate the nucleophile.
General Reaction Scheme:
R-Pyrazole-CH2Cl + Nu-H → R-Pyrazole-CH2-Nu + HCl
This straightforward reaction allows for the creation of extensive libraries by simply varying the nucleophilic reactant. Researchers have successfully utilized this method to generate libraries of potential enzyme inhibitors. In one such study, substituted 4-(chloromethyl)-1-phenyl-1H-pyrazoles were reacted with imidazole and triazole to create a library of compounds evaluated for their inhibitory activity against cytochrome P450 enzymes. nih.govacs.org
The following table illustrates the generation of a small, focused library from a single 4-chloromethyl pyrazole precursor, demonstrating the principle of diversification.
| Precursor | Nucleophile | Resulting Compound | Yield (%) | Ref |
| 4-(Chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole | 52% | acs.org |
| 4-(Chloromethyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | 70% | nih.gov |
| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-1,3-diphenyl-1H-pyrazole | 32% | acs.org |
| 4-(Chloromethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 29% | acs.org |
This table is interactive. Click on the headers to sort the data.
This strategy is not limited to nitrogen-based nucleophiles. A wide variety of other nucleophiles, including thiols, alcohols, and carbanions, can be employed to further expand the chemical space of the resulting library. The efficiency and high-throughput nature of this approach make this compound a valuable tool for generating diverse molecular libraries aimed at discovering new lead compounds in drug development. fortunepublish.com The principle is analogous to other combinatorial strategies that use chloromethyl-substituted heterocycles, such as 5-(chloromethyl)isoxazole, as reactive scaffolds for building oligomer libraries on a solid phase. nih.gov
Mechanistic Investigations of Molecular Interactions Utilizing 4 Chloromethyl 1h Pyrazole Derivatives
Studies of Cysteine-Alkylating Mechanisms in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, 4-(chloromethyl)-1H-pyrazole derivatives serve as valuable tools for cysteine alkylation. smolecule.com Cysteine is an amino acid with a thiol group that is often involved in crucial protein functions and is susceptible to various post-translational modifications. frontiersin.org The chloromethyl group on the pyrazole (B372694) ring is electrophilic and readily reacts with the nucleophilic thiol group of cysteine residues in a process called alkylation. smolecule.comsmolecule.com This covalent modification is a cornerstone of many "bottom-up" proteomic workflows. frontiersin.orgnih.gov
A typical proteomics experiment involves several steps. jpt.com First, the disulfide bonds within proteins are broken using reducing agents. jpt.com Subsequently, the newly exposed cysteine thiols are alkylated to prevent them from reforming disulfide bonds and to ensure proper protein digestion. nih.govjpt.com Reagents like iodoacetamide (B48618) (IAA) and chloroacetamide (CAA) are commonly used for this purpose. nih.govjpt.com this compound derivatives function similarly, providing a stable and irreversible modification of cysteine residues. smolecule.com This alkylation step is critical for accurate protein identification and quantification by mass spectrometry. frontiersin.orgmdpi.com The modification adds a specific mass to the cysteine-containing peptides, which can be readily detected and accounted for during data analysis. mdpi.com The efficiency of this alkylation is crucial, as incomplete reactions can lead to ambiguous results. nih.gov
Analysis of Binding Affinities to Defined Biological Targets
The ability of this compound derivatives to bind to specific biological targets is a key area of investigation. This binding affinity is often the basis for their potential therapeutic effects. smolecule.com
Enzyme Inhibition Studies and Active Site Interactions (e.g., Cytochrome P450 Enzymes)
A significant amount of research has focused on the interaction of pyrazole derivatives with cytochrome P450 (CYP) enzymes. nih.govresearchgate.netacs.org These enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs. escholarship.org Some pyrazole derivatives have been identified as inhibitors of specific CYP enzymes, such as CYP121A1 from Mycobacterium tuberculosis. nih.govresearchgate.netacs.org
The binding of these inhibitors to the enzyme's active site can occur through different mechanisms. In some cases, the interaction is a "type II" binding, where a nitrogen atom from the pyrazole or a linked imidazole (B134444)/triazole group coordinates directly with the heme iron of the CYP enzyme. nih.govescholarship.org In other instances, the binding is indirect, mediated by water molecules within the active site. nih.govacs.org The affinity of these interactions is quantified by the dissociation constant (KD), with lower KD values indicating tighter binding. nih.govescholarship.org For example, a series of imidazole derivatives of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole showed high affinity for CYP121A1, with KD values in the low micromolar range, comparable to the known antifungal drug ketoconazole. nih.gov
Molecular docking studies have been instrumental in visualizing these interactions, showing how the pyrazole derivatives fit into the active site and which amino acid residues are involved in binding. nih.govacs.org These studies have revealed key interactions with residues such as Thr77, Val78, and Arg386 in CYP121A1. researchgate.net
Receptor Binding Profiling
The interaction of this compound derivatives is not limited to enzymes. These compounds are also investigated for their binding to various receptors. smolecule.comsmolecule.com The specific substituents on the pyrazole ring can significantly influence the binding affinity and selectivity for different receptor types. For instance, the introduction of a fluorophenyl group can enhance binding to certain receptors. Computational methods like molecular docking are frequently employed to predict and analyze the binding modes of these compounds to receptor targets, such as the integrase receptor, which is relevant in anti-HIV research. ijnc.ir These studies help in understanding how the ligand fits into the receptor's binding pocket and the nature of the interactions, which can be hydrophobic, hydrogen bonding, or other non-covalent forces. ijnc.irvolkamerlab.org
Ligand-Target Interaction Analysis at the Molecular Level
Understanding the precise interactions between a ligand, such as a this compound derivative, and its biological target is crucial for rational drug design. volkamerlab.org This analysis is often carried out using a combination of experimental and computational techniques. X-ray crystallography can provide a detailed three-dimensional structure of the ligand bound to the target protein, revealing the exact orientation and the specific atomic contacts. nih.govacs.org For example, crystal structures of pyrazole derivatives bound to CYP121A1 have shown that the pyrazole ring can stack between the side chains of specific amino acids like Trp182 and Phe168. nih.govacs.org
Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can identify and classify various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and aromatic stacking, between the ligand and the protein. volkamerlab.org This detailed information is invaluable for understanding the basis of binding affinity and selectivity. volkamerlab.org
Elucidation of Structure-Reactivity Relationships in Biological Contexts
Structure-reactivity relationships (SRR) explore how the chemical structure of a molecule influences its reactivity. In the context of this compound derivatives, this involves understanding how modifications to the pyrazole ring or its substituents affect their biological activity. researchgate.net
Studies have shown that even small changes in the substitution pattern can lead to significant differences in biological activity. nih.gov For instance, in a series of pyrazole inhibitors of CYP121A1, the nature of the substituent on the phenyl ring attached to the pyrazole core had a notable impact on their inhibitory potency. nih.gov Similarly, the linker between the pyrazole core and another functional group, such as an imidazole, can influence the antimycobacterial activity. researchgate.netacs.org A shorter methylene (B1212753) linker was found to be more effective than a longer amide linker. researchgate.netacs.org These findings highlight the importance of systematic structural modifications and biological testing to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies of 4 Chloromethyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. For 4-(chloromethyl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), can be employed to determine its optimized geometry and a host of electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability; a larger gap suggests higher stability and lower chemical reactivity.
For a molecule like this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. While specific data for the parent compound is scarce, studies on related pyrazole (B372694) derivatives demonstrate that the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the ring and its substituents. For instance, in a study of a more complex molecule containing a pyrazole core, the calculated HOMO-LUMO gap was found to be 4.261 eV, indicating significant chemical reactivity.
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative for a pyrazole derivative and are not specific to this compound.
Mulliken and QTAIM Atomic Charge Distribution Analysis
Understanding the distribution of electron density within a molecule is fundamental to explaining its polarity, intermolecular interactions, and reactive sites. Mulliken population analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two methods used to assign partial charges to atoms.
Mulliken analysis, while computationally simple, is known to be highly dependent on the basis set used. In contrast, QTAIM provides a more rigorous, basis-set-independent approach by partitioning the electron density based on its gradient field. For this compound, these analyses would likely show the nitrogen atoms of the pyrazole ring bearing negative charges due to their high electronegativity, while the hydrogen atoms and the carbon of the chloromethyl group would exhibit positive charges. The chlorine atom would also carry a significant negative charge. This charge distribution is critical for understanding the molecule's electrostatic interactions. Studies on similar pyrazole structures confirm that the nitrogen atoms are typically the most electronegative centers.
Table 2: Representative Mulliken Atomic Charges (Illustrative)
| Atom | Charge (a.u.) |
| N1 | -0.25 |
| N2 | -0.15 |
| C3 | 0.10 |
| C4 | 0.05 |
| C5 | 0.12 |
| C (chloromethyl) | 0.20 |
| Cl | -0.30 |
Note: The values in this table are illustrative for a pyrazole derivative and are not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
For this compound, an MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrazole ring, highlighting their Lewis basicity. The area around the hydrogen atom attached to the nitrogen and the chloromethyl group would likely be shown in shades of blue, indicating their electrophilic character. Such maps are invaluable for predicting hydrogen bonding and other non-covalent interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO, and their stabilization energies indicate the strength of these electronic interactions.
Table 3: Representative NBO Donor-Acceptor Interactions (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | σ(C3-C4) | 5.2 |
| LP(1) N2 | σ(N1-C5) | 4.8 |
| LP(1) Cl | σ*(C-H) | 2.1 |
Note: The values in this table are illustrative for a pyrazole derivative and are not specific to this compound. LP denotes a lone pair, and σ denotes an antibonding orbital.*
Molecular Dynamics Simulations for Conformation and Reactivity
While DFT calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvated environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, flexibility, and interactions of a molecule with its surroundings.
For this compound, MD simulations could be used to study its conformational preferences, particularly the rotation around the bond connecting the chloromethyl group to the pyrazole ring. Furthermore, MD simulations are instrumental in studying the interactions of the molecule with solvent molecules or a biological target, such as an enzyme's active site. Such simulations are often a precursor to more complex studies like free energy calculations to predict binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, unsynthesized compounds.
While a QSAR study requires a dataset of structurally related compounds with measured biological activity, this compound could serve as a core scaffold for the design of such a series. By systematically modifying the substituents on the pyrazole ring and the chloromethyl group, and calculating relevant descriptors using methods like DFT, a QSAR model could be built. This model would help in identifying the key structural features that govern a particular biological activity, thereby guiding the design of more potent and selective molecules. For example, QSAR studies on pyrazole derivatives have successfully identified descriptors related to their anticancer and enzyme inhibitory activities.
Predictive Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving pyrazole derivatives. These theoretical studies provide predictive insights into reaction pathways, the structures of transition states, and the energetic barriers that govern reaction outcomes, such as regioselectivity in alkylation reactions.
For the broader class of pyrazole derivatives, DFT studies have been instrumental in understanding N-alkylation reactions. A theoretical investigation into the reaction of pyrazole derivatives with halomethanes employed the B3LYP hybrid method. nih.gov This study calculated local reactivity descriptors, such as Fukui functions, to predict the site of interaction. nih.gov The analysis of transition-state energies confirmed that alkylation preferentially occurs at the N2 nitrogen atom of the pyrazole ring. nih.gov Furthermore, by performing intrinsic reaction coordinate (IRC) calculations, researchers have been able to map the entire reaction pathway from reactants to products, confirming the role of the calculated transition state in connecting them. nih.govresearchgate.net Such calculations also allow for the consideration of solvent effects on the reaction mechanism. nih.gov
While specific studies focusing solely on this compound are not extensively detailed in the literature, the principles from related systems are directly applicable. For instance, the reactivity of the chloromethyl group is central to its synthetic utility. This group acts as an electrophile, reacting with nucleophiles in substitution reactions. nih.govacs.org Theoretical models can predict the feasibility of these reactions. For example, the reaction of a chloromethylated pyrazole with a nucleophile like imidazole (B134444) involves the formation of a transition state where the C-Cl bond is breaking and a new C-N bond is forming. DFT calculations can determine the activation energy for this process, indicating the kinetic feasibility of the reaction.
In a related context, semi-empirical calculations at the PM3 level have been used to rationalize the outcomes of reactions between hydrazines and β-dicarbonyl compounds to form pyrazoles, suggesting that the dehydration of dihydroxypyrazolidine intermediates is the kinetically controlled step that determines the final isomer. cdnsciencepub.com This highlights how computational methods can dissect complex reaction sequences involving multiple intermediates and transition states.
The table below summarizes the types of computational methods and findings from theoretical studies on pyrazole reactivity, which are foundational for predicting the behavior of this compound.
| Computational Method | Basis Set | System Studied | Key Predictive Findings |
| Density Functional Theory (DFT) - B3LYP | LANL2DZ (for halogens), 6-311+G(d,p) (for other atoms) | Pyrazole derivatives + Halomethanes | Predicted N2 as the site of alkylation; elucidated reaction mechanism and transition states via IRC calculations. nih.gov |
| Density Functional Theory (DFT) - B3LYP/6-311G(d,p) | 6-311G(d,p) | 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | IRC calculations confirmed the transition state connects reactants to products. researchgate.net |
| Semi-empirical - PM3 | Not specified | Aryl/heteroarylhydrazines + Fluorinated β-diketones | Rationalized isomeric outcomes by identifying the kinetically controlled dehydration step of intermediates. cdnsciencepub.com |
These computational approaches provide a framework for understanding and predicting the reaction mechanisms of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a proposed reaction can be constructed. This not only helps in rationalizing experimentally observed outcomes but also in designing new synthetic routes and predicting the reactivity of novel derivatives.
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 4-(Chloromethyl)-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment. Based on data from analogous pyrazole (B372694) structures, the key resonances can be predicted. acs.orgrsc.org The protons on the pyrazole ring (at positions 3 and 5) typically appear as singlets in the aromatic region of the spectrum. The N-H proton, which is exchangeable, often presents as a broad singlet. The most characteristic signal is that of the chloromethyl (-CH₂Cl) group, which appears as a sharp singlet in the aliphatic region. In a related compound, 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, the CH₂ protons were observed at approximately 5.26 ppm, and the pyrazole proton at 7.88 ppm. acs.org
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a single resonance. For this compound, signals are expected for the three pyrazole ring carbons (C3, C4, and C5) and the chloromethyl carbon. The chemical shift of the C4 carbon is influenced by the attached chloromethyl group. In a study of 4-(iodomethyl)-1H-pyrazole, the CH₂ carbon appeared at 36.5 ppm and the C4 carbon of the pyrazole ring at 105.3 ppm. rsc.org The chemical shifts for this compound are expected to be in a similar range.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. An HSQC experiment would correlate the CH₂ proton signal directly to the chloromethyl carbon signal, and the H3/H5 proton signals to their respective carbon atoms, confirming their connectivity.
Table 1: Predicted NMR Data for this compound
| Technique | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H NMR | 1 | ~12-13 | Broad Singlet | N-H |
| 2 | ~7.5-7.8 | Singlet | C3-H, C5-H | |
| 3 | ~4.6-4.8 | Singlet | -CH₂Cl | |
| Note: Chemical shifts are solvent-dependent. Data inferred from similar pyrazole structures. acs.orgrsc.org | ||||
| ¹³C NMR | 1 | ~135-140 | - | C3, C5 |
| 2 | ~105-110 | - | C4 | |
| 3 | ~40-45 | - | -CH₂Cl | |
| Note: Data inferred from analogous compounds. rsc.orgresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding in the solid state or in concentrated solutions. vulcanchem.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. vulcanchem.com A crucial band for this specific molecule is the C-Cl stretching vibration, which is typically observed in the fingerprint region between 700-800 cm⁻¹. vulcanchem.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR bands (like N-H), vibrations that cause a significant change in polarizability, such as the symmetric stretches of the pyrazole ring, often give strong signals in the Raman spectrum.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3300 | N-H Stretch | Pyrazole Ring |
| 3050 - 3150 | C-H Stretch | Pyrazole Ring |
| 2850 - 2960 | C-H Stretch | -CH₂- |
| 1500 - 1650 | C=N / C=C Stretch | Pyrazole Ring |
| 700 - 800 | C-Cl Stretch | Chloromethyl Group |
Note: Data is based on typical frequency ranges for functional groups and data from analogous structures. vulcanchem.commdpi.com
Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.com For this compound (C₄H₅ClN₂), the exact mass can be calculated. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks ([M]⁺ and [M+2]⁺) separated by two mass units.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the purity of a sample or for identifying the components of a reaction mixture.
Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation. For this compound, likely fragmentation pathways include the loss of a chlorine atom (M-Cl) or the loss of the entire chloromethyl radical (M-CH₂Cl), leading to characteristic fragment ions that help to confirm the structure.
Table 3: Predicted HRMS and Fragmentation Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ (for ³⁵Cl) | C₄H₅³⁵ClN₂ | 116.0141 | Molecular ion |
| [M+2]⁺ (for ³⁷Cl) | C₄H₅³⁷ClN₂ | 118.0112 | Isotope peak, ~32% intensity of M⁺ |
| [M-Cl]⁺ | C₄H₅N₂ | 81.0453 | Loss of chlorine radical |
| [M-CH₂Cl]⁺ | C₃H₃N₂ | 67.0296 | Loss of chloromethyl radical |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.
It can be inferred that this compound would also exhibit strong N-H···N hydrogen bonding, forming similar chains or cyclic motifs in the solid state. However, the presence of the bulkier chloromethyl group at the 4-position, compared to a single chlorine atom, would likely alter the crystal packing to accommodate the increased steric demand. This could lead to a different space group and unit cell parameters. Analysis of a derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been confirmed by X-ray diffraction, demonstrating the utility of this technique for confirming the connectivity of complex pyrazole-containing systems. mdpi.comresearchgate.net
Table 4: Crystallographic Data for the Analogous Compound 4-Chloro-1H-pyrazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₃H₃ClN₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |
| Molecular Assembly | Trimeric Units |
Source: Data for 4-chloro-1H-pyrazole at 170 K. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of synthesized chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For pyrazole derivatives, a common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. acs.orgvulcanchem.com
Column Chromatography: For purification on a larger scale, column chromatography is employed. Using a silica gel stationary phase and an optimized eluent system (e.g., ethyl acetate/hexanes), this compound can be separated from starting materials and byproducts. vulcanchem.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of a compound. A reverse-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water (often with a small amount of an acid like formic acid), is typically effective for analyzing pyrazole derivatives. vulcanchem.com Purity is determined by integrating the peak area of the compound, with commercial suppliers often ensuring a purity of ≥98% by this method. chemscene.com
Table 5: Typical Chromatographic Methods for Pyrazole Derivatives
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel | Ethyl Acetate / Hexanes | Reaction monitoring, solvent screening |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes | Purification and isolation |
| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile / Water (+ 0.1% Formic Acid) | High-resolution purity analysis |
Note: Conditions are generalized based on methods for related pyrazole compounds. vulcanchem.comvulcanchem.com
Compound Index
Future Research Directions and Innovative Methodologies for 4 Chloromethyl 1h Pyrazole
Development of Green Chemistry Approaches for Synthesis
Conventional methods for synthesizing pyrazole (B372694) derivatives are often effective but can rely on harsh reagents and environmentally detrimental solvents. vulcanchem.com The future of synthesizing 4-(chloromethyl)-1H-pyrazole and its derivatives is increasingly geared towards green chemistry principles to enhance sustainability, efficiency, and safety.
Future research will likely focus on one-pot synthesis procedures that minimize waste by avoiding the isolation of intermediates. organic-chemistry.orgresearchgate.net For instance, streamlined one-pot methods that combine multiple reaction steps, such as a Claisen condensation-Knorr reaction-hydrolysis sequence, are being developed for related pyrazole carboxylic acids and demonstrate the potential for more sustainable production. organic-chemistry.org Similar strategies could be adapted for this compound, for example, by modifying the Vilsmeier-Haack reaction, which is used to produce pyrazole-4-carbaldehydes—potential precursors to the target compound. mdpi.com
Energy-efficient techniques like microwave and ultrasound-assisted synthesis are also promising avenues. semanticscholar.org Microwave irradiation, in particular, has been shown to accelerate the synthesis of various pyrazole derivatives, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. nanobioletters.comdergipark.org.tr Applying these methods to the cyclocondensation or chloromethylation steps in the synthesis of this compound could significantly reduce energy consumption and the need for volatile organic solvents. Furthermore, the development of heterogeneous nanocatalysts, such as nano-ZnO, offers the advantages of high yields, short reaction times, and easy catalyst recovery for the synthesis of substituted pyrazoles. mdpi.comnih.gov
Exploration of Novel Catalytic Transformations
The inherent reactivity of the chloromethyl group, combined with the aromatic pyrazole ring, makes this compound a prime candidate for novel catalytic transformations. The chloromethyl moiety is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the synthesis of a diverse library of pyrazole derivatives.
A significant area of future research lies in the selective catalytic activation of different bonds within the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. vulcanchem.comresearchgate.net While pyrazoles have been used to form ligands for these reactions rsc.org, a key future direction is the use of this compound as the substrate. Research on analogous systems, such as bromobenzenes containing a chloromethyl group, has shown that selective palladium-catalyzed coupling of the C-Br bond can be achieved while leaving the chloromethyl group's C-Cl bond intact for subsequent modifications. mdpi.com This suggests the potential for developing catalytic systems that can selectively target either a halogen on the pyrazole ring or the chloromethyl group, enabling highly controlled, stepwise functionalization. Such selective transformations would provide a powerful strategy for building complex molecules with precisely defined architectures. vulcanchem.com
Integration into Advanced Materials Science Research
The unique structural and electronic properties of the pyrazole ring make it a valuable component in the design of advanced materials. semanticscholar.orgimist.ma The this compound derivative serves as a particularly useful building block due to its reactive chloromethyl group, which allows for its incorporation into larger molecular and polymeric structures.
One of the most promising applications is in the development of polymers. The chloromethyl group can be converted to a highly reactive isocyanate group, transforming the molecule into a monomer. This resulting 4-(isocyanatomethyl)-1-methyl-1H-pyrazole can undergo polymerization with polyols to create novel polyurethanes, which are materials with widespread applications in coatings, foams, and adhesives.
Another key area is the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. digitellinc.com The this compound can be used to synthesize or functionalize the organic linkers that connect metal nodes in the framework. uninsubria.itfluorochem.co.uk This allows for the precise tuning of the MOF's pore size and chemical environment, leading to materials with tailored properties. digitellinc.com
Furthermore, pyrazole derivatives have been extensively studied as effective corrosion inhibitors for metals in acidic environments. semanticscholar.orgnih.govacs.org The pyrazole ring can adsorb onto the metal surface, forming a protective layer. nih.gov The chloromethyl group on this compound provides a reactive site to covalently graft the inhibitor onto a surface or to synthesize more complex and robust inhibitor molecules, enhancing their durability and performance. nih.govacs.org
Application in Chemical Biology as a Molecular Tool
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the addition of a reactive chloromethyl handle greatly expands its utility as a molecular tool for studying biological systems. mdpi.comsmolecule.com
A significant application is in the field of proteomics, the large-scale study of proteins. A derivative, 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, has been successfully used as a cysteine-alkylating agent. smolecule.com This allows for the covalent labeling of cysteine residues in proteins, which is a powerful technique for identifying and characterizing protein function, structure, and interactions. smolecule.com The chloromethyl group's ability to form stable covalent bonds with nucleophilic residues in biomolecules is central to this application.
The reactive nature of the chloromethyl group also makes this compound an excellent building block for creating targeted enzyme inhibitors and other therapeutic agents. smolecule.com It can serve as a linker to attach the pyrazole core to other pharmacophores or targeting moieties, a strategy commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). chemscene.com Given that pyrazole derivatives are known to inhibit enzymes like cyclooxygenases (COX), the ability to functionalize the scaffold via the chloromethyl group is crucial for designing next-generation drugs with improved potency and selectivity. smolecule.com
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation or substitution reactions on pyrazole precursors. A common method involves reacting pyrazole derivatives with chloromethylating agents (e.g., chloromethyl ethers or chloroform) under controlled conditions. Key parameters include:
- Temperature : Maintaining 60–80°C for 6–12 hours improves yield (70–85%) by balancing reaction kinetics and side-product formation .
- Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reagent solubility and stabilize intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can accelerate chloromethylation .
Methodological Tip : Monitor reaction progress via TLC or GC-MS to optimize termination points and minimize byproducts.
Q. How is this compound characterized structurally and spectroscopically?
- NMR Spectroscopy :
- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm, while pyrazole protons resonate between δ 7.2–8.1 ppm .
- ¹³C NMR : The chloromethyl carbon appears at δ 45–50 ppm, and pyrazole carbons range from δ 105–150 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 131–133, with isotopic patterns confirming chlorine presence .
- X-ray Crystallography : SHELXL () is used to resolve crystal structures, revealing bond angles and packing interactions critical for reactivity studies .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the chloromethyl group be addressed?
Regioselectivity issues arise when nucleophiles attack the chloromethyl group versus the pyrazole ring. Strategies include:
- Steric Control : Bulky bases (e.g., DBU) direct substitution to the chloromethyl group by hindering pyrazole N-alkylation .
- Electronic Effects : Electron-withdrawing substituents on the pyrazole ring (e.g., nitro groups) reduce ring reactivity, favoring chloromethyl substitution .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition-state energies to identify optimal reaction pathways .
Case Study : In , substituting the chloromethyl group with imidazole required a 24-hour reaction in DMF at 80°C, achieving 63% yield via SN2 mechanism .
Q. How do structural variations in this compound derivatives affect biological activity?
- Pharmacological Studies :
- Anti-inflammatory Activity : Derivatives with electron-deficient aryl groups (e.g., 4-fluorophenyl) show enhanced COX-2 inhibition (IC₅₀ = 2.1 µM vs. 8.3 µM for unmodified analogs) .
- Antimicrobial Effects : Introducing sulfonamide groups at the chloromethyl position improves Gram-negative bacterial inhibition (MIC = 4 µg/mL) .
- Mechanistic Insights : Molecular docking (AutoDock Vina) reveals that chloromethyl-modified derivatives bind to ATP pockets in kinase targets, disrupting phosphorylation .
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-N distances) often arise from:
- Twisted Conformations : Dihedral angles between the pyrazole ring and substituents (e.g., 18.23° for chlorophenyl groups) affect electron delocalization and crystallographic symmetry .
- Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, improving R-factor convergence (< 5%) .
Example : In , weak C-H⋯O interactions (2.8–3.1 Å) explained lattice stabilization despite initial symmetry mismatches .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Reactivity Descriptors :
- Fukui Indices : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites via Hirshfeld charges. The chloromethyl carbon typically has f⁺ > 0.3, making it susceptible to SN2 attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on transition states using GROMACS, predicting rate constants within 10% of experimental values .
Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (e.g., 65 kJ/mol calc. vs. 68 kJ/mol obs.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
